N,N-Dimethylformamide di-tert-butyl acetal

説明

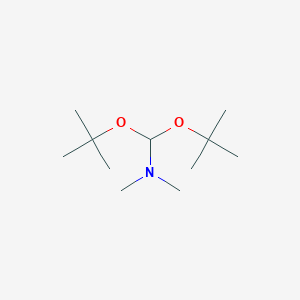

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNQIOANXZVWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(N(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190284 | |

| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36805-97-7 | |

| Record name | N,N-Dimethylformamide di-tert-butyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: A Versatile Reagent for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a valuable and highly selective reagent in organic synthesis, primarily utilized for the mild and efficient protection of carboxylic acids, alcohols, and amines. Its sterically hindered di-tert-butyl acetal structure offers distinct advantages over less bulky analogues, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), by providing greater selectivity and minimizing side reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DMF-DBA, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Introduction

In the realm of multi-step organic synthesis, particularly in the context of drug discovery and development, the judicious use of protecting groups is paramount. This compound has emerged as a powerful tool for the introduction of the tert-butyl protecting group under mild conditions.[1] The tert-butyl group is prized for its stability across a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions, thus offering an orthogonal protection strategy. This guide will delve into the core aspects of DMF-DBA, from its preparation to its diverse applications, providing practical experimental details and mechanistic visualizations to aid in its effective utilization.

Physicochemical Properties

This compound is a colorless to yellowish liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₅NO₂ | [3] |

| Molecular Weight | 203.32 g/mol | [3] |

| CAS Number | 36805-97-7 | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 56-57 °C at 8 mmHg | [4][5] |

| Density | 0.848 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.413 | [4][5] |

| Solubility | Miscible with toluene and benzene. | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of DMF-DBA is the acid-catalyzed transacetalization of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with tert-butanol.[1][3] An alternative method involves the reaction of potassium tert-butoxide with a dimethylammonium salt.[6]

Synthesis via Transacetalization of DMF-DMA

This method relies on the exchange of the methoxy groups of DMF-DMA with tert-butoxy groups from tert-butanol in the presence of an acid catalyst. The continuous removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of the desired product.[3]

A mixture of 59.5 g (0.5 mol) of N,N-dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol is placed in a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a distillation column.[6] 300 mg of 2,4,6-tri-tert-butylphenol is added as a polymerization inhibitor.[6] The reaction mixture is heated to reflux for 1 hour.[6] The temperature is then maintained at 100-115 °C, and the methanol byproduct is slowly distilled off over 48 hours.[6] An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation is continued for another 42 hours.[6] The crude product is then purified by fractional distillation to yield this compound.[6]

References

- 1. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]

- 2. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal (CAS: 36805-97-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA), with CAS number 36805-97-7, is a versatile and highly effective reagent in modern organic synthesis. Its primary utility lies in the mild and efficient protection of carboxylic acids as their tert-butyl esters, a crucial step in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of DMF-DBA, detailed experimental protocols for its synthesis and key applications, and a summary of its reactivity profile. The information is intended to assist researchers and professionals in drug development and other scientific fields in leveraging the unique capabilities of this valuable synthetic tool.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by its sensitivity to moisture. It is imperative to handle and store the reagent under anhydrous conditions to maintain its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36805-97-7 |

| Molecular Formula | C₁₁H₂₅NO₂ |

| Molecular Weight | 203.32 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 56-57 °C at 8 mmHg |

| Density | 0.848 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.413 |

| Flash Point | 35 °C (95 °F) - closed cup |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | Data not readily available in searched literature. |

| ¹³C NMR (CDCl₃) | Data not readily available in searched literature.[2] |

| IR, MS | Spectral data available in databases such as SDBS. |

Synthesis of this compound

A widely employed and effective method for the preparation of this compound is the acid-catalyzed transacetalization of the more readily available N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[3] The continuous removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of the final product.[3]

Experimental Protocol: Synthesis via Transacetalization

This protocol is adapted from a published procedure.[4]

Materials:

-

N,N-dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)

-

Dry tert-butanol (147 mL, 1.5 mol)

-

2,4,6-tri-tert-butylphenol (300 mg)

-

Three-necked flask (250 mL)

-

Thermometer

-

Magnetic stirrer

-

Nitrogen inlet

-

Silvered vacuum-jacketed Goodloe column (33 x 1.9 cm) with a reflux-controlled take-off distilling head

Procedure:

-

A mixture of N,N-dimethylformamide dimethyl acetal and dry tert-butanol is placed in the three-necked flask.

-

The mixture is heated at reflux for 1 hour, after which 2,4,6-tri-tert-butylphenol is added.

-

The reaction mixture is then heated to 100-115 °C for 48 hours, during which time distillate is collected at a rate of two drops per minute.

-

An additional 50 mL (0.52 mol) of tert-butanol is added to the reaction mixture, and the removal of methanol is continued for an additional 42 hours.

-

The crude product is then purified by distillation.

Yield:

-

53.2 g (52%) of this compound.[4]

Applications in Organic Synthesis

The primary application of this compound is as a powerful reagent for the tert-butylation of carboxylic acids, forming tert-butyl esters under mild conditions.[3] This transformation is particularly valuable for substrates containing sensitive functional groups that would not tolerate the harsh acidic conditions of traditional esterification methods.[3]

Protection of Carboxylic Acids

The formation of tert-butyl esters is a common strategy to protect the carboxylic acid functionality during multi-step syntheses, especially in peptide chemistry.[3]

Table 3: tert-Butylation of Carboxylic Acids using this compound

| Carboxylic Acid | Reaction Conditions | Product | Yield | Reference |

| N-acetyl-L-phenylalanine | 6.0 eq. DMF-DBA, 60 °C, overnight | tert-butyl N-acetyl-L-phenylalaninate | 94% |

Experimental Protocol: tert-Butylation of N-acetyl-L-phenylalanine

This protocol is adapted from a TCI Practical Example.

Materials:

-

N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol)

-

This compound (6.9 mL, 28.7 mmol, 6.0 eq.)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

A solution of N-acetyl-L-phenylalanine in this compound is stirred at 60 °C overnight.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1).

Product Characterization (tert-butyl N-acetyl-L-phenylalaninate):

-

Appearance: Colorless oil

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.19 (m, 3H), 7.13-7.11 (m, 2H), 5.92 (br d, 1H, J = 7.6 Hz), 4.76–4.71 (m, 1H), 3.07 (d, 2H, J = 6.0 Hz), 1.96 (s, 3H), 1.38 (s, 9H).

Synthesis of Pharmaceutical Intermediates

This compound has proven to be a key reagent in the synthesis of modified opioids.

3-O-tert-butylmorphine was prepared from 6-O-acetylmorphine via alkylation with this compound, followed by the hydrolytic removal of the 3-(dimethylamino)-2-propenoate group.[5] This synthesis highlights the reagent's utility in modifying complex natural products.[5]

Use in Agrochemical Synthesis

The reagent is also utilized in the synthesis of fused bicyclic ethers that act as herbicides on broad-leaved weeds.

Reaction Mechanisms and Workflows

The synthetic utility of this compound stems from the electrophilic nature of the central acetal carbon, which is susceptible to nucleophilic attack.

Mechanism of tert-Butyl Ester Formation

The esterification of a carboxylic acid with DMF-DBA is believed to proceed through a nucleophilic attack of the carboxylic acid oxygen on the electrophilic acetal carbon. This is followed by the elimination of a tert-butoxide group and dimethylformamide to form the stable tert-butyl ester.

Caption: Proposed mechanism for tert-butyl ester formation.

General Synthetic Workflow

The following diagram illustrates a typical workflow for using this compound in a synthetic procedure.

Caption: General workflow for a typical reaction.

Safety and Handling

This compound is a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reagent is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly valuable reagent for the mild and efficient tert-butylation of carboxylic acids and other sensitive molecules. Its utility in the synthesis of complex pharmaceutical and agrochemical targets is well-documented. This guide provides essential technical information to enable researchers and drug development professionals to effectively and safely utilize this powerful synthetic tool in their work. The provided protocols and reaction insights serve as a foundation for its application in a wide range of synthetic challenges.

References

- 1. scbt.com [scbt.com]

- 2. This compound(36805-97-7) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile organic compound with significant applications in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its utility primarily lies in its role as a protective agent for various functional groups and as a reagent for the synthesis of tert-butyl esters. This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₅NO₂ | [1][3] |

| Molecular Weight | 203.32 g/mol | [4] |

| CAS Number | 36805-97-7 | [1][4][5] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 56-57 °C at 8 mmHg | [1][5] |

| Density | 0.848 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.413 at 20 °C | [1] |

| Flash Point | 35 °C (95 °F) - closed cup | [5][6] |

| Purity | ≥90% (GC) | |

| Synonyms | 1,1-Di-tert-butoxy-N,N-dimethylmethylamine, 1,1-Di-tert-butoxytrimethylamine | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in esterification are outlined below.

Synthesis of this compound via Transacetalization

A prevalent and effective method for preparing DMF-DBA is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[4] This reaction involves the exchange of the methoxy groups of the dimethyl acetal for tert-butoxy groups.[4]

Materials:

-

N,N-dimethylformamide dimethyl acetal

-

Dry tert-butanol

-

2,4,6-tri-tert-butylphenol (inhibitor)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Equipment:

-

Three-necked flask

-

Thermometer

-

Magnetic stirrer

-

Nitrogen inlet

-

Silvered vacuum-jacketed column with a reflux-controlled take-off distilling head

Procedure:

-

A mixture of N,N-dimethylformamide dimethyl acetal and a threefold molar excess of dry tert-butanol is placed in the three-necked flask.[7]

-

The flask is fitted with a thermometer, magnetic stirrer, nitrogen inlet, and the distilling column.[7]

-

The mixture is heated to reflux for one hour, after which a small amount of an inhibitor like 2,4,6-tri-tert-butylphenol is added.[7]

-

The reaction proceeds by heating the mixture at 100-115°C, during which methanol is continuously removed by distillation.[7] The removal of methanol is crucial to drive the equilibrium towards the formation of the di-tert-butyl acetal.[4]

-

After an initial period of distillation, another portion of tert-butanol is added, and the removal of methanol is continued until the reaction is complete.[7]

-

The crude product is then purified by distillation to yield this compound.[7]

Esterification of a Carboxylic Acid

This compound is an effective reagent for the preparation of tert-butyl esters from carboxylic acids.[4]

Materials:

-

Carboxylic acid (e.g., N-acetyl-L-phenylalanine)

-

This compound

Equipment:

-

Reaction vial or flask

-

Magnetic stirrer

-

Heating plate or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

The carboxylic acid is dissolved in this compound (typically 6 equivalents).[8]

-

The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) overnight.[8]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[8]

-

The resulting residue is purified by column chromatography on silica gel to afford the pure tert-butyl ester.[8]

Synthetic Pathway Visualization

The synthesis of this compound from N,N-Dimethylformamide dimethyl acetal is a stepwise process involving the formation of a mixed acetal intermediate. The following diagram illustrates this logical relationship.

Caption: Synthesis of DMF-DBA via transacetalization.

Safety Information

This compound is a flammable liquid and vapor.[6][9] It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[9] Precautionary measures against static discharge should be taken.[9] For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, tech. 90% 25 g | Buy Online [thermofisher.com]

- 3. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 4. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. N,N-二甲基甲酰胺二 叔丁基缩醛 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. This compound | 36805-97-7 | TCI AMERICA [tcichemicals.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as a sterically hindered acetal. This technical guide provides a comprehensive overview of its molecular structure, key functional groups, and significant applications, with a focus on its utility in the protection of carboxylic acids and the synthesis of complex molecules. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for professionals in research, discovery, and drug development by consolidating critical technical information and methodologies associated with this important synthetic tool.

Molecular Structure and Functional Groups

This compound possesses a unique molecular architecture characterized by a central methine carbon atom bonded to a dimethylamino group and two bulky tert-butoxy groups.[1] This arrangement confers its distinct reactivity and steric properties.

The key functional groups present in the molecule are:

-

Acetal Group: The C(OR)2 moiety, specifically a di-tert-butyl acetal in this case, is the primary functional group responsible for many of its synthetic applications. The central carbon of the acetal is electrophilic, making it susceptible to nucleophilic attack.[1]

-

Tertiary Amine Group: The dimethylamino (-N(CH3)2) group is also a key feature of the molecule.[1]

The presence of the bulky tert-butyl groups provides significant steric hindrance, which influences its reactivity and enhances selectivity in chemical transformations compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 36805-97-7[1][3][4][5] |

| Molecular Formula | C11H25NO2[1][3][5] |

| Molecular Weight | 203.32 g/mol [3][5][6] |

| SMILES | CN(C)C(OC(C)(C)C)OC(C)(C)C[6] |

| InChI Key | DBNQIOANXZVWIP-UHFFFAOYSA-N[6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[7] A summary of its key physical properties is provided in the table below.

| Property | Value |

| Boiling Point | 56-57 °C at 8 mmHg[4][6] |

| Density | 0.848 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | 1.413[4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes available nuclear magnetic resonance (NMR) data. While infrared (IR) and 13C NMR spectra are available in databases, detailed peak assignments are not readily found in the provided search results.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹H NMR (C₆D₆) δ (ppm) |

| 7.28–7.19 (m, 3H) | 5.00 |

| 7.13-7.11 (m, 2H) | 4.06 |

| 5.92 (br d, 1H, J = 7.6 Hz) | 3.02 |

| 4.76–4.71 (m, 1H) | 2.33 |

| 3.07 (d, 2H, J = 6.0 Hz) | 2.29 |

| 1.96 (s, 3H) | 1.24 |

| 1.38 (s, 9H)[8] | 1.16 |

| 1.08[3] |

Note: The ¹H NMR data from different sources may correspond to different solvents and reference standards, leading to variations in chemical shifts.

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[9][10] Additionally, 13C NMR spectral data can be accessed through specialized chemical databases.[11]

Experimental Protocols

Synthesis of this compound via Transacetalization

A common and effective method for the preparation of this compound is through the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal with an excess of tert-butanol.[2][12] This reaction involves the exchange of the methoxy groups for tert-butoxy groups.[2]

Materials:

-

N,N-dimethylformamide dimethyl acetal (0.5 mol, 59.5 g)[3][4]

-

Dry tert-butanol (1.5 mol, 147 mL initially, then an additional 0.52 mol, 50 mL)[3][4]

Apparatus:

-

A 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a silvered vacuum-jacketed Goodloe column (33 x 1.9 cm) with a reflux-controlled take-off distilling head.[3][4]

Procedure:

-

A mixture of N,N-dimethylformamide dimethyl acetal and 147 mL of dry tert-butanol is placed in the three-necked flask.[3][4]

-

The mixture is heated to reflux for 1 hour, after which 300 mg of 2,4,6-tri-tert-butylphenol is added.[3][4]

-

The reaction mixture is then heated to 100-115°C for 48 hours. During this time, the methanol byproduct is collected as a distillate at a rate of two drops per minute (approximately 56 mL collected).[3][4]

-

An additional 50 mL of tert-butanol is added to the reaction mixture, and the removal of methanol is continued for another 42 hours, yielding an additional 64 mL of distillate.[3][4]

-

The crude product is purified by distillation through a smaller column (20 x 1.4 cm) to yield this compound (53.2 g, 52% yield).[3]

Applications in Organic Synthesis

This compound is a valuable reagent with several applications in organic synthesis, primarily driven by the reactivity of its acetal functional group and the steric hindrance provided by the tert-butyl groups.

-

Protection of Carboxylic Acids: One of its most significant applications is the conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions.[1][2] Tert-butyl esters are widely used as protecting groups in multi-step syntheses, including peptide chemistry.[2]

-

Synthesis of Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, such as modified opioids like 3-O-tert-butylmorphine.[1][4][13]

-

Reagent in Cyclization Reactions: The compound can facilitate intermolecular cyclization reactions, for instance, in the preparation of indolizines from picolinium salts.[1][5]

-

Synthesis of Agrochemicals: It is employed in the synthesis of herbicides targeting broad-leaved weeds.[1]

-

Formation of Acetals from Aldehydes and Ketones: It can serve as a reagent for the formation of di-tert-butyl acetals from aldehydes and ketones, providing a method for carbonyl protection.[2][14]

Logical Relationships and Workflow Diagrams

The following diagrams illustrate the molecular structure and a typical experimental workflow involving this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for tert-butyl esterification using DMF-DBA.

References

- 1. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 2. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 36805-97-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]

- 7. L00431.14 [thermofisher.com]

- 8. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(36805-97-7) IR Spectrum [chemicalbook.com]

- 11. This compound(36805-97-7) 13C NMR [m.chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

N,N-Dimethylformamide di-tert-butyl acetal molecular weight and formula.

An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal

Introduction

This compound (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient protecting group for carboxylic acids, phenols, and other functional groups.[1][2] Its sterically hindered di-tert-butyl acetal structure provides high selectivity and stability under various reaction conditions.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₅NO₂ | [1][4] |

| Linear Formula | (CH₃)₂NCH[OC(CH₃)₃]₂ | [5] |

| Molecular Weight | 203.32 g/mol | [1][3][4][5][6] |

| CAS Number | 36805-97-7 | [1][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Density | 0.848 g/mL at 25 °C | [5] |

| Boiling Point | 56-57 °C at 8 mmHg | [5] |

| Refractive Index | n20/D 1.413 | [5] |

| InChI Key | DBNQIOANXZVWIP-UHFFFAOYSA-N | [1][3][5] |

| SMILES | CN(C)C(OC(C)(C)C)OC(C)(C)C | [1][5] |

Synthesis of this compound

The most common and effective method for synthesizing DMF-DBA is through the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with tert-butanol.[3][9] This process involves the exchange of the methoxy groups of DMF-DMA for the bulkier tert-butoxy groups.[3]

Experimental Protocol: Transacetalization

A detailed protocol for the synthesis of this compound is as follows:[4]

-

Reaction Setup : A mixture of N,N-dimethylformamide dimethyl acetal (59.5 g, 0.5 mol) and dry tert-butanol (147 mL, 1.5 mol) is placed in a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a vacuum-jacketed distillation column.[4]

-

Reflux : The mixture is heated to reflux for one hour.[4]

-

Catalyst Addition : 300 mg of 2,4,6-tri-tert-butylphenol is added to the reaction mixture.[4]

-

Distillation : The reaction mixture is heated to 100-115 °C for 48 hours, during which the methanol byproduct is collected via distillation.[4]

-

Addition of Excess Reagent : An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation of methanol is continued for another 42 hours to drive the reaction to completion.[4]

-

Purification : The resulting crude product is purified by distillation to yield this compound.[4]

Mechanism of Action and Reactivity

DMF-DBA's utility stems from the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack. This reactivity is central to its primary applications.

Protection of Carboxylic Acids

One of the most valuable applications of DMF-DBA is the protection of carboxylic acids through the formation of tert-butyl esters.[1][3] This transformation is highly efficient and proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups.[3] The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic acetal carbon of DMF-DBA.[1][3]

Applications in Research and Drug Development

DMF-DBA is a crucial reagent in various fields, including pharmaceutical chemistry, agricultural chemistry, and general organic synthesis.[1]

Pharmaceutical Synthesis

In drug development, DMF-DBA is used to synthesize pharmaceutical intermediates.[2][10] It serves as a protecting group for sensitive functional groups, allowing for selective transformations elsewhere in the molecule.[10] Notable examples include its use in the synthesis of modified opioids like 3-O-tert-butylmorphine and in the preparation of the bacterial topoisomerase inhibitor cystobactamide 507.[1][3]

Peptide Chemistry

In peptide synthesis, protecting the C-terminal carboxylic acid and the acidic side chains of amino acids like aspartic and glutamic acid is critical. DMF-DBA provides an effective means to form the necessary tert-butyl esters.[3]

Experimental Protocol: Esterification of N-Acetyl-L-phenylalanine

The following protocol details the tert-butyl esterification of an amino acid derivative:[7][11]

-

Reaction : A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in this compound (6.9 mL, 28.7 mmol) is stirred overnight at 60 °C.[7][11]

-

Workup : The solvent is removed under reduced pressure.[7][11]

-

Purification : The residue is purified by silica gel column chromatography (using a 1:1 mixture of ethyl acetate and hexane) to yield tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[7][11]

Other Applications

DMF-DBA is also employed in:

-

The synthesis of herbicides for broad-leaved weeds.[1]

-

The preparation of indolizines through the intermolecular cyclization of picolinium salts.[1][6]

Comparison with Other Reagents

DMF-DBA is an advancement over less sterically hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3] While DMF-DMA is highly reactive, it can lead to a lack of selectivity and undesirable side reactions, such as methylation.[3] The bulky tert-butyl groups of DMF-DBA provide greater steric hindrance, resulting in higher selectivity, especially in reactions with crowded molecules.[3]

Conclusion

This compound is a highly selective and efficient reagent with significant applications in organic synthesis. Its ability to act as a protecting group under mild conditions makes it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage the synthetic potential of this versatile compound.

References

- 1. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. L00431.14 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: Safety, Handling, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA), a versatile reagent utilized in organic synthesis, particularly within the pharmaceutical and drug development sectors. This document outlines its chemical and physical properties, comprehensive safety and handling protocols, and detailed experimental procedures for its primary applications.

Chemical and Physical Properties

This compound is a clear to pale yellow liquid.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₅NO₂ | [1][2] |

| Molecular Weight | 203.32 g/mol | [3] |

| CAS Number | 36805-97-7 | [1][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][4] |

| Density | 0.848 g/mL at 25 °C | [5][6] |

| Boiling Point | 56-57 °C at 8 mmHg | [5][6] |

| Refractive Index | n20/D 1.413 | [5][6] |

| Flash Point | 35 °C (95 °F) - closed cup | [3] |

| Storage Temperature | Store in a well-ventilated place. Keep cool. | [4][7] |

| Solubility | Miscible with toluene and benzene. | [5] |

| Purity | ≥90% (GC) or >98.0%(N) | [4] |

Safety Data and Hazard Information

DMF-DBA is a flammable liquid and requires careful handling to avoid exposure and ensure laboratory safety.[4] The following table summarizes its hazard classifications.

| Hazard Classification | Code | Description | Source(s) |

| Flammable liquids | H226 | Flammable liquid and vapor | [3][4] |

| Skin irritation | H315 | Causes skin irritation | |

| Eye irritation | H319 | Causes serious eye irritation | |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment

The following personal protective equipment should be worn at all times when handling this reagent:

| PPE | Specification | Source(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | [4][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear flame-retardant antistatic protective clothing. | [8] |

| Respiratory Protection | If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK). | [8] |

Handling and Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[4][7][8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]

Experimental Protocols

This compound is primarily used as a derivatizing agent for gas chromatography and as a reagent for the formation of tert-butyl esters from carboxylic acids under mild conditions.[2][5][6]

General Protocol for tert-Butyl Esterification of Carboxylic Acids

This protocol describes a general procedure for the protection of a carboxylic acid as a tert-butyl ester, a common step in multi-step organic syntheses in drug development.[2][7]

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound to the solution. The molar ratio of the acetal to the carboxylic acid is typically between 1.1 and 3 equivalents.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.

-

Purify the resulting tert-butyl ester by an appropriate method, such as column chromatography.

The following diagram illustrates the general workflow for this experimental protocol.

Role in Synthetic Chemistry and Drug Development

This compound serves as a key reagent in synthetic organic chemistry, particularly in the context of drug discovery and development. Its primary function is as an efficient protecting group for carboxylic acids.[2] The tert-butyl ester group is valued for its stability under a wide range of reaction conditions and its relatively mild deprotection protocols.

The use of this reagent is integral to the synthesis of complex molecules with multiple functional groups, where selective protection and deprotection are paramount. The steric hindrance provided by the tert-butyl groups offers high selectivity in its reactions.[11]

The logical relationship of its application in a synthetic route is depicted in the following diagram.

Toxicology and Health Effects

While this compound itself has specific hazard classifications, it is important to note the toxicology of its parent compound, N,N-Dimethylformamide (DMF). Occupational exposure to DMF has been associated with liver damage.[12][13] Symptoms of acute exposure to DMF can include abdominal pain, nausea, and jaundice.[13] Although DMF-DBA is a distinct chemical entity, the potential for its hydrolysis to form DMF and tert-butanol should be considered, and appropriate precautions must be taken to avoid exposure.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[8] As a flammable liquid, it should be handled as hazardous waste. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[8]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound, tech. 90% 25 g | Buy Online [thermofisher.com]

- 2. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 3. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]

- 4. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound | 36805-97-7 [chemicalbook.com]

- 6. N,N-ジメチルホルムアミド ジ-tert-ブチルアセタール derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 36805-97-7 | TCI AMERICA [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 12. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

N,N-Dimethylformamide di-tert-butyl acetal stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of N,N-Dimethylformamide Di-tert-butyl Acetal

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and safety. This compound (DMF-DBA) is a versatile reagent, notably used for the protection of carboxylic acids as tert-butyl esters under mild conditions.[1][2] Its unique structure, however, dictates specific stability characteristics and storage requirements that must be strictly followed. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound.

Chemical Properties and Identification

| Property | Value |

| CAS Number | 36805-97-7[3] |

| Molecular Formula | C₁₁H₂₅NO₂[2] |

| Molecular Weight | 203.32 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 56-57 °C at 8 mmHg |

| Density | 0.848 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.413 |

| Synonyms | 1,1-Di-tert-butoxytrimethylamine, N,N-DMF Di-tert-butyl Acetal |

Stability Profile

This compound's stability is largely dictated by its susceptibility to hydrolysis, particularly in the presence of acid. The bulky tert-butyl groups offer significant steric hindrance, which influences its reactivity and stability compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

pH and Hydrolytic Stability

The key feature of acetals, including DMF-DBA, is their stability under neutral to strongly basic conditions and their rapid hydrolysis back to the corresponding carbonyl compound (in this case, formamide derivatives) and alcohol under acidic conditions.[1] This reactivity is fundamental to its use as a protecting group.

-

Acidic Conditions: Highly unstable. The acetal linkage is readily cleaved by aqueous acid. This process is autocatalytic as the hydrolysis can generate acidic byproducts. Exposure to even trace amounts of acid can initiate degradation.

-

Neutral Conditions: Generally stable, though prolonged exposure to moisture should be avoided.

-

Basic Conditions: Stable. The acetal is resistant to cleavage by bases, making it a suitable reagent in reactions involving strong, non-protic bases.

Thermal Stability

Reactivity and Incompatibilities

Understanding the reactivity of DMF-DBA is crucial for safe handling and storage.

| Substance/Condition | Compatibility/Reactivity |

| Acids | Incompatible. Reacts readily, leading to rapid hydrolysis and decomposition.[1] |

| Strong Oxidizing Agents | Incompatible. As with many organic ethers and amines, it may react vigorously with strong oxidizing agents.[4] |

| Water/Moisture | Incompatible. Reacts with water, especially in the presence of acid, leading to hydrolysis. Containers must be kept tightly closed and in a dry environment.[4] |

| Heat and Ignition Sources | Incompatible. It is a flammable liquid with vapors that may form explosive mixtures with air. Must be stored away from open flames, sparks, and hot surfaces.[5] |

| Carboxylic Acids | Reactive. This is its primary application, where it reacts to form tert-butyl esters.[2] This is a desired reactivity, not an incompatibility in the context of storage. |

Logical Pathway for Acid-Catalyzed Hydrolysis

The primary pathway for the degradation of this compound in the presence of moisture is acid-catalyzed hydrolysis. The process begins with the protonation of one of the oxygen atoms, followed by the elimination of tert-butanol and subsequent attack by water.

Caption: Acid-catalyzed hydrolysis of DMF-DBA.

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are based on safety data sheets and general chemical handling principles.[4][5]

| Parameter | Recommendation |

| Temperature | Store in a cool, well-ventilated place. Recommended storage temperature is often indicated on the product label, typically refrigerated (2-8 °C) to minimize vapor pressure and potential degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture and air. |

| Container | Keep container tightly closed in a dry and well-ventilated place. Use containers made of appropriate materials (e.g., amber glass bottles with secure, lined caps) to prevent contamination and reaction with container materials. |

| Ventilation | Use only outdoors or in a well-ventilated area. Work should be conducted in a chemical fume hood to avoid inhalation of harmful vapors. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5] |

Storage and Handling Workflow

To ensure the long-term stability and safe use of this compound, a systematic workflow should be followed from receipt of the chemical to its final use.

Caption: Recommended workflow for DMF-DBA storage and handling.

Representative Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under controlled conditions of temperature and pH over time.

Materials:

-

This compound (purity ≥98%)

-

Buffered solutions (pH 4, 7, 9)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

Internal standard for GC or HPLC analysis (e.g., dodecane)

-

Vials with inert caps

-

Temperature-controlled chambers or water baths

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

-

For hydrolytic stability, add a specific volume of the stock solution to vials containing the buffered solutions to achieve the desired final concentration. The ratio of organic solvent to aqueous buffer should be controlled.

-

For thermal stability, place vials of the pure compound or the stock solution in temperature-controlled chambers set at various temperatures (e.g., 25°C, 40°C, 60°C).

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., t=0, 24h, 48h, 72h, 1 week).

-

-

Analysis:

-

At each time point, withdraw an aliquot from each sample vial.

-

Quench any reaction if necessary (e.g., by neutralizing acidic samples with a base).

-

Add the internal standard.

-

Analyze the sample using a validated GC or HPLC method to determine the concentration of the remaining this compound. The appearance of degradation products can also be monitored.

-

-

Data Interpretation:

-

Plot the concentration of this compound versus time for each condition.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) under each condition to quantify stability.

-

This structured approach allows for a quantitative assessment of the compound's stability, providing valuable data for determining appropriate storage conditions and shelf-life.

References

The Organic Chemist's Ally: A Technical Guide to N,N-Dimethylformamide Di-tert-butyl Acetal

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of organic synthesis, particularly within pharmaceutical and materials science research, the demand for selective and efficient reagents is paramount. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a powerful tool, offering distinct advantages in the protection of carboxylic acids and other sensitive functionalities. This technical guide provides an in-depth analysis of DMF-DBA, detailing its core characteristics, applications, and experimental protocols for its effective use.

Core Characteristics and Advantages

This compound, with the CAS Number 36805-97-7, is a sterically hindered acetal of N,N-Dimethylformamide.[1] Its molecular structure features a central carbon atom bonded to a dimethylamino group and two tert-butoxy groups. This configuration is key to its reactivity and utility in organic synthesis.[2]

The primary advantage of DMF-DBA over its less hindered analogue, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), lies in its increased steric bulk. The large tert-butyl groups lead to higher selectivity in reactions, particularly with sterically crowded molecules, and significantly reduce the likelihood of undesired alkylation side reactions.[3] While DMF-DMA is a highly reactive reagent, this can sometimes lead to a lack of selectivity.[3] The development of DMF-DBA represents a significant advancement for syntheses requiring milder conditions and greater precision.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36805-97-7[4] |

| Molecular Formula | C₁₁H₂₅NO₂[5] |

| Molecular Weight | 203.32 g/mol [5] |

| Boiling Point | 56-57 °C at 8 mmHg[6] |

| Density | 0.848 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.413[6] |

Primary Applications in Organic Synthesis

The utility of DMF-DBA is most pronounced in its role as a tert-butylating agent, particularly for the protection of carboxylic acids. This is a critical step in many multi-step syntheses, including peptide synthesis and the development of pharmaceutical intermediates.[3]

Esterification of Carboxylic Acids

DMF-DBA provides a mild and efficient method for the synthesis of tert-butyl esters from carboxylic acids, often proceeding in good to excellent yields under neutral conditions.[3] This is especially advantageous for substrates containing sensitive functional groups that would not tolerate harsh acidic conditions typically used in traditional esterification methods.[3]

Table 2: Exemplary Esterification of Carboxylic Acids using DMF-DBA

| Carboxylic Acid Substrate | Product | Reaction Conditions | Yield | Reference |

| N-Acetyl-L-phenylalanine | tert-Butyl N-acetyl-L-phenylalaninate | 6.0 eq. DMF-DBA, 60 °C, overnight | 94% | [7] |

| Fatty Acids (e.g., Myristic Acid) | Fatty Acid tert-Butyl Ester | 100 µL DMF-DBA, dissolution | Not specified | [7] |

| Pyrrole- and Indolecarboxylic Acids | Corresponding tert-Butyl Esters | Not specified | Not specified | [1] |

The mechanism of esterification involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic acetal carbon of DMF-DBA. This is followed by the departure of a tert-butoxide group and the formation of a stabilized intermediate, which then resolves to the stable tert-butyl ester.[3]

Caption: Mechanism of Carboxylic Acid Esterification.

Protection of Phenols and Alcohols

DMF-DBA also serves as an effective reagent for the protection of phenolic and alcoholic hydroxyl groups as their tert-butyl ethers. This application is particularly valuable in the synthesis of complex molecules such as modified opioids, where selective protection is crucial.

Table 3: Protection of Phenolic Hydroxyl Groups

| Substrate | Product | Reference |

| 6-O-Acetylmorphine | 3-O-tert-Butylmorphine | [3] |

| Levorphanol | (-)-3-tert-Butoxy-N-methylmorphinan | [3] |

Synthesis of Heterocyclic Compounds

The reagent has also found application in the construction of heterocyclic systems. For instance, it is used in the preparation of indolizines through the intermolecular cyclization of picolinium salts.[5] While this application is documented, detailed and varied experimental protocols in the literature are less common than for esterifications.

Experimental Protocols

Synthesis of this compound

A widely employed method for the preparation of DMF-DBA is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[3]

Protocol:

-

A mixture of 59.5 g (0.5 mol) of N,N-dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol is placed in a three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a distillation column.

-

The mixture is heated to reflux for 1 hour, after which 300 mg of 2,4,6-tri-tert-butylphenol is added as a catalyst.[3]

-

The reaction mixture is then heated at 100-115°C for approximately 48 hours, during which methanol is continuously removed by distillation.

-

An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation of methanol is continued for another 42 hours.

-

The crude product is then purified by distillation to yield this compound (approximately 52% yield).[4]

References

- 1. N,N-ジメチルホルムアミド ジ-tert-ブチルアセタール technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 4. This compound | 36805-97-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]

- 7. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Dimethylformamide di-tert-butyl acetal from N,N-Dimethylformamide dimethyl acetal

Abstract

This document provides a detailed protocol for the synthesis of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) starting from N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The primary method described is an acid-catalyzed transacetalization reaction with tert-butanol.[1][2][3] This process is advantageous as it utilizes readily available starting materials to produce a sterically hindered acetal useful in various organic syntheses, such as the preparation of tert-butyl esters.[2] The protocol includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the workflow.

Introduction

This compound (DMF-DBA) is a valuable reagent in organic synthesis, primarily used for the mild and efficient preparation of tert-butyl esters from carboxylic acids, a critical step in processes like peptide synthesis.[2] Compared to its dimethyl analogue, DMF-DMA, the di-tert-butyl acetal offers greater steric hindrance, which can lead to higher selectivity in reactions with sterically crowded molecules and a reduction in unwanted side reactions.[2]

The synthesis of DMF-DBA is most effectively achieved through the acid-catalyzed transacetalization of DMF-DMA with an excess of tert-butanol.[2] This reaction involves the exchange of the methoxy groups of the dimethyl acetal for tert-butoxy groups.[2] The mechanism begins with the protonation of a methoxy group on DMF-DMA by an acid catalyst, leading to its elimination as methanol and the formation of a resonance-stabilized intermediate. A molecule of tert-butanol then acts as a nucleophile, attacking the electrophilic carbon. This process is repeated to replace the second methoxy group, ultimately yielding this compound.[2] To drive the reaction to completion, the methanol byproduct is continuously removed from the reaction mixture.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from DMF-DMA.

| Parameter | Value | Reference |

| Starting Material 1 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [4] |

| Moles of DMF-DMA | 0.5 mol | [4] |

| Mass of DMF-DMA | 59.5 g | [4] |

| Starting Material 2 | Dry tert-butanol | [4] |

| Initial Moles of tert-butanol | 1.5 mol | [4] |

| Initial Volume of tert-butanol | 147 mL | [4] |

| Additional tert-butanol | 50 mL (0.52 mol) | [4] |

| Catalyst | Acid catalyst (general mention) | [2] |

| Inhibitor | 2,4,6-tri-tert-butylphenol | [4] |

| Mass of Inhibitor | 300 mg | [4] |

| Reaction Temperature | 100-115 °C | [4] |

| Reaction Time (initial) | 48 hours | [4] |

| Reaction Time (additional) | 42 hours | [4] |

| Volume of Distillate (initial) | 56 mL | [4] |

| Volume of Distillate (total) | 64 mL | [4] |

| Product | This compound | [4] |

| Product Yield | 53.2 g (52%) | [4] |

Experimental Protocol

This protocol is based on the method described by H. H. Wasserman and B. H. Lipshutz.[4]

3.1. Materials and Equipment

-

N,N-Dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)

-

Dry tert-butanol (147 mL, 1.5 mol, plus an additional 50 mL, 0.52 mol)

-

2,4,6-tri-tert-butylphenol (300 mg)

-

250 mL three-necked flask

-

Thermometer

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

33 x 1.9 cm silvered vacuum-jacketed Goodloe column

-

Reflux controlled take-off distilling head

-

Heating mantle

3.2. Procedure

-

Reaction Setup: Assemble a 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a 33 x 1.9 cm silvered vacuum-jacketed Goodloe column fitted with a reflux-controlled take-off distilling head.

-

Initial Reflux: Charge the flask with 59.5 g (0.5 mol) of N,N-Dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol. Heat the mixture to reflux for 1 hour under a nitrogen atmosphere.[4]

-

Addition of Inhibitor: After the initial reflux, add 300 mg of 2,4,6-tri-tert-butylphenol to the reaction mixture.[4]

-

Transacetalization and Distillation: Heat the reaction mixture to 100-115 °C for 48 hours. During this time, slowly collect the methanol byproduct as a distillate at a rate of approximately two drops per minute. A total of 56 mL of distillate should be collected.[4]

-

Addition of Excess Reagent: Add another 50 mL (0.52 mol) of tert-butanol to the reaction mixture.[4]

-

Continued Reaction: Continue to heat the mixture and remove the methanol by distillation for an additional 42 hours, collecting a total of 64 mL of distillate.[4]

-

Product Isolation and Purification: After the reaction is complete, purify the crude product by distillation through a smaller column (20 x 1.4 cm) to yield 53.2 g (52%) of this compound.[4]

Visualizations

4.1. Experimental Workflow

References

Application Notes and Protocols: N,N-Dimethylformamide Di-tert-butyl Acetal for tert-Butyl Ester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a highly effective reagent for the synthesis of tert-butyl esters from carboxylic acids.[1][2] This method serves as a valuable tool for installing the tert-butyl protecting group, which is widely used in organic synthesis due to its stability against various nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[3][4][5] The reaction with DMF-DBA proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[1][6] It offers good to excellent yields and is a convenient alternative to other tert-butylation methods that may require harsh conditions or specialized equipment.[1][3][7]

Mechanism of Action

The esterification process using this compound involves the activation of the carboxylic acid. The mechanism is described as a nucleophilic transacetalation. The carbonyl oxygen of the carboxylic acid attacks the electrophilic acetal carbon of the DMF-DBA.[1] This is followed by the departure of a tert-butoxide group and the formation of a stabilized intermediate, which then resolves to the stable tert-butyl ester and N,N-dimethylformamide. The DMF-DBA effectively functions as a tert-butoxy group donor.[1]

Caption: Reaction mechanism for tert-butyl ester synthesis.

Experimental Protocols

Two representative protocols are detailed below, illustrating the application of DMF-DBA for both preparative synthesis and rapid derivatization for analytical purposes.

Protocol 1: Synthesis of tert-Butyl N-acetyl-L-phenylalaninate [8]

This protocol describes the esterification of an amino acid derivative, a common step in peptide synthesis.

-

Materials:

-

N-acetyl-L-phenylalanine

-

This compound (DMF-DBA)

-

Ethyl acetate

-

Hexane

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

-

-

Procedure:

-

To a solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in a round-bottom flask, add N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.).

-

Stir the mixture at 60 °C overnight. The reaction progress can be monitored by TLC or UPLC.[8]

-

After the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

The product, tert-butyl N-acetyl-L-phenylalaninate, is obtained as a colorless oil.

-

Protocol 2: Rapid Derivatization of Fatty Acids for GC Analysis

This protocol demonstrates a quick and simple method for preparing volatile esters of fatty acids for gas chromatography (GC) analysis.

-

Materials:

-

Fatty acid sample (e.g., Myristic acid)

-

This compound (DMF-DBA)

-

GC vial

-

-

Procedure:

-

Place the fatty acid sample (~5 mg) into a GC vial.

-

Add this compound (100 μL) to the vial.

-

Agitate the vial until the fatty acid is completely dissolved. The reaction is complete upon dissolution.

-

The reaction mixture can be injected directly into the GC for analysis.

-

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1: N-acetyl-L-phenylalanine | Protocol 2: Fatty Acid Derivatization |

| Substrate | N-acetyl-L-phenylalanine | Fatty Acid (e.g., Myristic acid) |

| Substrate Amount | 1.0 g (4.78 mmol) | ~5 mg |

| Reagent | N,N-DMF di-tert-butyl acetal | N,N-DMF di-tert-butyl acetal |

| Reagent Amount | 6.9 mL (28.7 mmol) | 100 µL |

| Reagent Equivalents | 6.0 | Not applicable (used as solvent) |

| Temperature | 60 °C | Room Temperature |

| Reaction Time | Overnight | Upon dissolution |

| Yield | 94% (1.20 g) | Not applicable (for analytical purposes) |

Experimental Workflow Visualization

Caption: General workflow for tert-butyl ester synthesis.

Applications and Scope

The use of this compound is a versatile method applicable to a wide range of carboxylic acids. It has found significant utility in:

-

Peptide Synthesis: For the protection of the C-terminal carboxylic acid and the side chains of acidic amino acids like aspartic and glutamic acid.[1]

-

Pharmaceutical Synthesis: It is employed in the preparation of various pharmaceutical intermediates, including modified opioids such as 3-O-tert-butylmorphine.[1][6][9]

-

Heterocyclic Chemistry: The reagent can facilitate intermolecular cyclization reactions.[1][6]

-

Protecting Group Chemistry: Besides carboxylic acids, it can also be used for the protection of other functional groups like hydroxyls.[1]

Safety and Handling

This compound is a flammable liquid and is moisture-sensitive.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store the reagent under an inert atmosphere and away from sources of ignition.

References

- 1. This compound | 36805-97-7 | Benchchem [benchchem.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]

- 9. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]

- 10. labproinc.com [labproinc.com]

Application Notes and Protocols: Carboxylic Acid Protection Using N,N-Dimethylformamide di-tert-butyl acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective masking of reactive functional groups is a critical strategy. The protection of carboxylic acids is a common requirement to prevent their interference in subsequent reaction steps. Among the various methods for carboxylic acid protection, the formation of tert-butyl esters is highly favored due to their stability in neutral to basic conditions and their facile cleavage under mild acidic conditions.[1]

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a superior reagent for the synthesis of tert-butyl esters.[1] This reagent offers a convenient and efficient method for the protection of carboxylic acids under mild, often neutral, and thermal conditions, making it compatible with a wide array of sensitive functional groups.[1][2] This approach is particularly advantageous for substrates that are prone to racemization or decomposition under the harsh acidic conditions often employed in traditional esterification protocols.[2]

Mechanism of Protection

The protection of a carboxylic acid using this compound proceeds via a nucleophilic transacetalization mechanism. The carboxylic acid attacks the electrophilic carbon of the acetal, leading to the formation of a stabilized oxonium intermediate. Subsequent collapse of this intermediate results in the formation of the desired tert-butyl ester, with N,N-dimethylformamide and tert-butanol as byproducts.[2]

References

N,N-Dimethylformamide di-tert-butyl acetal as a protecting group for primary and secondary amines.

Application Notes and Protocols: N,N-Dimethylformamide di-tert-butyl acetal in Amine Chemistry

Introduction

This compound (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its efficacy in the protection of carboxylic acids and alcohols as their respective tert-butyl esters and ethers under mild conditions. While its application as a direct protecting group for amines to form a stable N-tert-butoxymethyl linkage is not substantiated in the scientific literature, its reaction with primary and secondary amines provides a pathway to N,N-dimethylformamidines. These formamidine derivatives can serve as a useful protecting group for amines, masking their nucleophilicity and basicity. This document provides a detailed overview of this application, including reaction mechanisms, experimental protocols for formation and deprotection, and quantitative data based on analogous reactions.

Core Application: Formation of N,N-Dimethylformamidines

The reaction of this compound with primary and secondary amines proceeds via nucleophilic attack of the amine on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of tert-butanol to form a resonance-stabilized N,N-dimethylformamidine derivative of the parent amine. The steric bulk of the tert-butyl groups in DMF-DBA offers greater selectivity compared to its dimethyl or diethyl counterparts.

Quantitative Data Summary

While specific yield data for the reaction of a wide range of amines with this compound is not extensively reported, the following tables provide expected outcomes based on the known reactivity of analogous reagents such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Yields are generally high for this transformation.

Table 1: Hypothetical Protection of Primary Amines as N,N-Dimethylformamidines

| Entry | Primary Amine Substrate | Product | Typical Reaction Conditions | Expected Yield (%) |

| 1 | Aniline | N'-Phenyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Toluene, Reflux, 4-6 h | >90 |

| 2 | Benzylamine | N'-Benzyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Neat, 80 °C, 2-4 h | >95 |

| 3 | Cyclohexylamine | N'-Cyclohexyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Toluene, Reflux, 6-8 h | >90 |

| 4 | n-Butylamine | N'-(n-Butyl)-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Neat, 60 °C, 3-5 h | >95 |

Table 2: Hypothetical Protection of Secondary Amines as N,N-Dimethylformamidinium Salts or Related Products

| Entry | Secondary Amine Substrate | Product | Typical Reaction Conditions | Expected Yield (%) |

| 1 | N-Methylaniline | N-Methyl-N-phenylformamide | DMF-DBA (1.5 equiv), Toluene, Reflux, 12-16 h | High |

| 2 | Dibenzylamine | N,N-Dibenzylformamide | DMF-DBA (1.5 equiv), Toluene, Reflux, 12-16 h | High |

| 3 | Piperidine | 1-(Piperidin-1-ylmethylene)piperidinium salt | DMF-DBA (1.2 equiv), Neat, 80 °C, 6-8 h | High |

| 4 | Morpholine | 4-(Morpholin-4-ylmethylene)morpholinium salt | DMF-DBA (1.2 equiv), Toluene, Reflux, 8-10 h | High |

*Note: Secondary amines are often formylated by DMF acetals rather than forming stable formamidinium salts.

Experimental Protocols

Protocol 1: General Procedure for the Formation of N,N-Dimethylformamidines from Primary Amines

Materials:

-

Primary amine (1.0 equiv)

-

This compound (DMF-DBA) (1.2 equiv)

-

Anhydrous toluene (or reaction can be run neat)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (e.g., 10 mmol).

-

If using a solvent, add anhydrous toluene (20-30 mL).

-

Add this compound (12 mmol, 1.2 equiv).

-

Heat the reaction mixture to reflux (or to the specified temperature if running neat) and stir for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the starting amine.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting crude N,N-dimethylformamidine can be purified by distillation or crystallization if necessary.

Protocol 2: General Procedure for the Deprotection of N,N-Dimethylformamidines

Method A: Acidic Hydrolysis

Materials:

-

N,N-Dimethylformamidine derivative (1.0 equiv)

-

Aqueous acid (e.g., 1 M HCl or dilute acetic acid)

-

Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

-

Separatory funnel

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the N,N-dimethylformamidine derivative in a suitable organic solvent.

-

Add an excess of aqueous acid.

-

Stir the biphasic mixture vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the deprotected amine.

Method B: Hydrazine Monohydrate

Materials:

-

N,N-Dimethylformamidine derivative (1.0 equiv)

-

Hydrazine monohydrate (excess)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the N,N-dimethylformamidine derivative in ethanol or methanol.

-

Add an excess of hydrazine monohydrate.

-

Reflux the mixture for 2-4 hours, or until TLC analysis shows complete deprotection.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude amine can be purified by standard methods such as column chromatography or distillation.

Visualizations

Application Notes and Protocols: Aldehyde and Ketone Protection Using N,N-Dimethylformamide di-tert-butyl acetal

Audience: Researchers, scientists, and drug development professionals.

Introduction